Cas no 1806809-65-3 (3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine)

3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine is a versatile halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its reactive bromomethyl and difluoromethyl groups enable selective functionalization, making it a valuable intermediate for constructing complex heterocyclic frameworks. The presence of both electron-withdrawing (chloro, difluoromethyl) and electron-donating (amino) substituents enhances its reactivity in cross-coupling and nucleophilic substitution reactions. This compound’s structural features facilitate the development of bioactive molecules, particularly in the design of enzyme inhibitors and crop protection agents. High purity and stability under controlled conditions ensure consistent performance in synthetic applications. Its well-defined reactivity profile supports efficient scalability in industrial processes.
3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine structure
1806809-65-3 structure
Product Name:3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine
CAS No:1806809-65-3
MF:C7H6BrClF2N2
MW:271.489746570587
CID:4852375
Update Time:2025-05-23

3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine
    • Inchi: 1S/C7H6BrClF2N2/c8-2-5-3(7(10)11)1-4(12)6(9)13-5/h1,7H,2,12H2
    • InChI Key: MNQOMSYAQZNSNP-UHFFFAOYSA-N
    • SMILES: BrCC1C(C(F)F)=CC(=C(N=1)Cl)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.9

3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029070889-1g
3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine
1806809-65-3 97%
1g
$1,534.70 2022-03-31

Additional information on 3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine

Comprehensive Analysis of 3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine (CAS No. 1806809-65-3)

3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine (CAS No. 1806809-65-3) is a highly specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This pyridine derivative features a unique combination of functional groups, including amino, bromomethyl, chloro, and difluoromethyl substituents, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular structure (C7H6BrClF2N2) and reactivity have attracted attention in drug discovery, particularly for targeting enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated pyridines like this compound has surged due to their enhanced metabolic stability and bioavailability—a key focus in medicinal chemistry. Researchers are actively exploring its applications in crop protection and pharmaceutical intermediates, aligning with trends in sustainable agriculture and precision medicine. The bromomethyl group offers excellent reactivity for further functionalization, while the difluoromethyl moiety contributes to lipophilicity, a critical factor in optimizing drug-like properties.

The synthesis of 3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine typically involves multi-step halogenation and amination processes, with yields optimized through modern catalytic methods. Analytical characterization via NMR spectroscopy (particularly 19F-NMR) and high-resolution mass spectrometry confirms its structural integrity. Stability studies indicate proper storage under inert conditions, reflecting industry standards for high-value chemical intermediates.

Emerging applications include its use in kinase inhibitor development—a hot topic in cancer research—where its scaffold shows promise for selective binding. Environmental considerations are addressed through green chemistry approaches in its production, responding to growing concerns about chemical sustainability. Patent literature reveals innovative uses in electronic materials, leveraging its unique electronic properties for organic semiconductors.

Quality control protocols for CAS No. 1806809-65-3 emphasize HPLC purity ≥98%, with strict limits on heavy metal contaminants. The compound's structure-activity relationships (SAR) are frequently discussed in computational chemistry forums, where researchers model its interactions with biological targets. Its logP value and hydrogen bonding capacity make it particularly interesting for blood-brain barrier penetration studies in CNS drug development.

Market analysts note increasing interest in custom synthesis of this pyridine derivative, driven by pharmaceutical companies seeking novel intellectual property positions. The compound's regioselectivity in further reactions enables efficient scaffold diversification, a strategy widely adopted in fragment-based drug design. Recent publications highlight its role in developing antiviral agents, particularly against RNA viruses, reflecting global health priorities.

From a technical perspective, handling 3-Amino-6-(bromomethyl)-2-chloro-5-(difluoromethyl)pyridine requires standard laboratory safety precautions, with particular attention to its moisture sensitivity. Industrial-scale production utilizes continuous flow chemistry to improve efficiency, a trend gaining traction in fine chemical manufacturing. The compound's crystallinity and solubility profile have been characterized across various pharmaceutical solvents, providing valuable data for formulation scientists.

Future research directions may explore its potential in bioconjugation techniques for antibody-drug conjugates (ADCs) or PROTACs, given its reactive handles. The agrochemical sector is investigating derivatives for pest resistance management, addressing challenges in food security. As AI-driven molecular design advances, compounds like this serve as valuable benchmark structures for training predictive algorithms in cheminformatics.

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